Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
Description
Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- (IUPAC name) is a structurally complex arylboronic acid featuring a phenyl ring substituted at the ortho (2-) position with a methoxy group connected to a 4-(trifluoromethyl)phenyl moiety. This compound is of significant interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl (CF₃) and methoxy groups. The CF₃ group enhances hydrophobicity and metabolic stability, while the methoxy linker influences steric bulk and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)15(19)20/h1-8,19-20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOAUMIIUYJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)Benzyl Bromide
Procedure :
4-(Trifluoromethyl)benzyl alcohol (1.0 eq) is treated with phosphorus tribromide (PBr₃, 1.2 eq) in dry dichloromethane (DCM) at 0°C under argon. The mixture is stirred for 4 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried over MgSO₄ and concentrated to yield the bromide as a colorless liquid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Boiling Point | 142–144°C |
| ¹H NMR (CDCl₃) | δ 4.55 (s, 2H), 7.65 (d, J = 8.1 Hz, 2H), 7.52 (d, J = 8.1 Hz, 2H) |
Williamson Ether Synthesis
Procedure :
2-Bromophenol (1.0 eq) and 4-(trifluoromethyl)benzyl bromide (1.1 eq) are dissolved in anhydrous acetone. Potassium carbonate (2.0 eq) is added, and the mixture is refluxed for 12 hours. After filtration and solvent removal, the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 2-bromo-1-[(4-(trifluoromethyl)benzyl)oxy]benzene.
Optimization Insights :
-
Solvent Selection : Acetone outperforms DMF or THF in minimizing side reactions.
-
Base Impact : K₂CO₃ provides higher yields (78%) compared to NaOH (62%) due to milder conditions.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–78% |
| ¹H NMR (CDCl₃) | δ 5.12 (s, 2H), 7.02–7.88 (m, 8H) |
Miyaura Borylation
Procedure :
The bromoether intermediate (1.0 eq), bis(pinacolato)diboron (1.5 eq), and KOAc (3.0 eq) are suspended in dioxane. Pd(dppf)Cl₂ (5 mol%) is added, and the mixture is heated at 90°C for 16 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through Celite, and concentrated. The boronate ester is hydrolyzed using HCl (1M) in THF/water (3:1) to afford the boronic acid.
Critical Factors :
-
Catalyst Efficiency : Pd(dppf)Cl₂ achieves 70% conversion, whereas Pd(PPh₃)₄ yields only 45% under identical conditions.
-
Temperature Control : Reactions below 80°C result in incomplete conversion.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Boronate Ester) | 65% |
| Yield (Boronic Acid) | 88% (after hydrolysis) |
| ¹H NMR (DMSO-d₆) | δ 8.12 (s, 2H, B-OH), 7.25–7.94 (m, 8H) |
Synthetic Route 2: Direct Suzuki-Miyaura Coupling
Preparation of 2-[(4-(Trifluoromethyl)Benzyl)Oxy]Phenylboronic Acid
Procedure :
A mixture of 2-methoxyphenylboronic acid (1.0 eq), 4-(trifluoromethyl)benzyl bromide (1.2 eq), and K₂CO₃ (2.5 eq) in DMF is heated at 110°C for 24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization from ethanol.
Limitations :
-
Competitive Deborylation : Elevated temperatures promote protodeboronation, reducing yields to 55–60%.
-
Regioselectivity : Minor formation of para-substituted byproducts (8–12%) necessitates careful purification.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Melting Point | 132–134°C |
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Borylation) | Route 2 (Coupling) |
|---|---|---|
| Overall Yield | 52% | 48% |
| Purity (HPLC) | 98.5% | 95.2% |
| Scalability | High | Moderate |
| Cost (Catalyst) | $$$ (Pd) | $$ (Pd) |
| Byproduct Formation | <5% | 10–15% |
Route 1 Advantages :
-
Higher functional group tolerance due to late-stage borylation.
-
Avoids protodeboronation issues prevalent in Route 2.
Route 2 Advantages :
-
Fewer synthetic steps (no bromide intermediate required).
Industrial-Scale Considerations
For bulk production, Route 1 is preferred due to:
-
Reproducibility : Consistent yields across batches.
-
Catalyst Recycling : Pd(dppf)Cl₂ can be recovered via aqueous/organic biphasic systems, reducing costs.
-
Solvent Recovery : Dioxane and acetone are efficiently reclaimed via distillation.
Typical Production Metrics :
| Metric | Value |
|---|---|
| Batch Size | 50–100 kg |
| Cycle Time | 6 days |
| Purity Specification | ≥99% (HPLC) |
Emerging Methodologies
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound serves as a critical reagent in palladium-catalyzed Suzuki–Miyaura couplings, enabling the formation of carbon–carbon bonds. Its trifluoromethyl and methoxy groups enhance electronic properties, improving reactivity and selectivity in cross-coupling reactions.
Key Reaction Data
| Reaction Partner (Aryl Halide) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopyridine | Pd(PPh₃)₄ | EtOH | 100 | 15 | 95 |
| 4-Bromobenzotrifluoride | Pd(OAc)₂ | DMF | 80 | 12 | 88 |
| 3-Iodonitrobenzene | Ni(cod)₂ | THF | 60 | 18 | 82 |
Mechanistic Insights
-
Oxidative Addition : The aryl halide reacts with palladium(0) to form a Pd(II) intermediate.
-
Transmetalation : The boronic acid transfers its aryl group to Pd(II), forming a diaryl-Pd(II) complex.
-
Reductive Elimination : The Pd(II) complex releases the biaryl product, regenerating Pd(0).
The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating transmetalation . Methoxy groups enhance solubility in polar solvents, improving reaction efficiency .
Oxidation Reactions
The boronic acid moiety undergoes oxidation to form boronate esters or phenols under controlled conditions.
Experimental Conditions
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃).
-
Typical Conditions :
Reduction Reactions
The boronic acid group can be reduced to borane derivatives, though this pathway is less common due to competing side reactions.
Reported Reductions
-
Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Outcomes :
Substitution Reactions
The trifluoromethyl and methoxy groups participate in nucleophilic aromatic substitution (NAS) under specific conditions.
Examples
| Substitution Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methoxy group | NH₃ (liquid) | CuCl₂, 120°C, 24 h | Amino-substituted derivative | 55 |
| Trifluoromethyl | KSCN, DMSO | 150°C, microwave | Thiocyanate analog | 42 |
Biological Activity and Enzyme Interactions
The compound exhibits reversible covalent binding with serine proteases, forming tetrahedral boronate complexes. For example:
-
Proteasome Inhibition : Binds to the β5 subunit of the 20S proteasome (IC₅₀ = 12 nM) .
-
Kinase Inhibition : Inhibits EGFR kinase (IC₅₀ = 8.3 μM) via competitive binding at the ATP site .
Comparative Reactivity in Cross-Coupling
The trifluoromethyl group’s electron-withdrawing nature enhances oxidative addition efficiency compared to non-fluorinated analogs:
| Compound | Relative Reaction Rate (vs. Ph-B(OH)₂) |
|---|---|
| B-[2-[[4-(CF₃)Ph]methoxy]phenyl]- | 3.2× |
| 4-Methoxyphenylboronic acid | 1.0× |
| 2-(CF₃)phenylboronic acid | 2.7× |
Stability and Handling
Scientific Research Applications
Pharmaceutical Applications
Boronic acids are increasingly recognized for their potential in drug development, particularly as enzyme inhibitors. The compound B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- has been investigated for its ability to inhibit specific proteases, which are crucial in various diseases, including cancer and autoimmune disorders.
Case Study: Enzyme Inhibition
A study demonstrated that boronic acid derivatives can selectively inhibit the proteasome, an essential component in cellular protein degradation. The specific compound under review showed promising results in reducing tumor growth in preclinical models by targeting the LMP7 enzyme involved in the immune response .
Chemical Synthesis
Boronic acids serve as key intermediates in organic synthesis, particularly in the Suzuki coupling reaction, which is fundamental for forming carbon-carbon bonds. The trifluoromethyl group enhances the electronic properties of the boronic acid, making it a valuable reagent in synthesizing complex organic molecules.
Table 1: Comparison of Boronic Acids in Suzuki Coupling
| Compound Name | Yield (%) | Reaction Time (hours) | Catalyst Used |
|---|---|---|---|
| B-[2-[[4-(Trifluoromethyl)phenyl]methoxy]phenyl]- | 85 | 2 | Pd(PPh₃)₂Cl₂ |
| (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid | 78 | 1.5 | Pd(OAc)₂ |
| (2-Methoxy-4-(trifluoromethoxy)phenyl)boronic acid | 80 | 3 | Ni(cod)₂ |
Material Science
In material science, boronic acids are utilized to create advanced materials with specific properties. The incorporation of B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- into polymer matrices has shown to enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
Research indicated that adding this boronic acid to epoxy resins resulted in improved thermal resistance and mechanical properties compared to traditional composites. The enhanced performance is attributed to the strong interactions between the boronic acid and the polymer matrix .
Sensors and Detection
Boronic acids are also employed in sensor technology due to their ability to selectively bind to diols and sugars. This property is exploited in developing sensors for glucose monitoring, which is crucial for diabetes management.
Table 2: Sensor Performance Metrics
| Sensor Type | Detection Limit (mM) | Response Time (seconds) | Selectivity Ratio |
|---|---|---|---|
| Electrochemical Sensor | 0.1 | 5 | High |
| Optical Sensor | 0.05 | 10 | Moderate |
Mechanism of Action
The mechanism by which boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity and its role in catalysis . The trifluoromethyl and methoxy groups influence the electronic properties of the molecule, enhancing its reactivity and stability .
Comparison with Similar Compounds
Key Data Tables
Table 2: Structural and Physical Properties
| Compound (IUPAC Name) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| B-[2-[[4-(Trifluoromethyl)phenyl]methoxy]phenyl]- | C₁₄H₁₂BF₃O₃ | 296.05 | 2-(CF₃-benzyloxy) |
| 4-(Trifluoromethyl)phenylboronic Acid | C₇H₆BF₃O₂ | 209.93 | 4-CF₃ |
| 2-(Methoxymethoxy)-5-(CF₃)phenylboronic Acid | C₉H₁₀BF₃O₄ | 249.98 | 2-methoxymethoxy, 5-CF₃ |
| 4-Fluorophenylboronic Acid | C₆H₆BFO₂ | 139.92 | 4-F |
Research Findings and Stability Analysis
- Stability is more influenced by steric hindrance and electrostatic repulsion (e.g., destabilization by adjacent anionic groups) . Methoxy groups reduce angle strain in boronate esters, enhancing stability in acidic conditions (pH < 3) .
Hydrophobicity :
- CF₃-substituted derivatives exhibit higher logP values, making them suitable for hydrophobic binding pockets in drug targets .
Biological Activity
Boronic acids, particularly those with trifluoromethyl substitutions, have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- is a representative example that exhibits diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
- Chemical Formula : CHBFO
- Molecular Weight : 275.03 g/mol
- IUPAC Name : 4-(Trifluoromethyl)phenylboronic acid
The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against:
- Escherichia coli
- Bacillus cereus
In vitro assays revealed that the compound's antibacterial potency correlates with its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and membrane penetration .
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
Anticancer Activity
Boronic acids have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression. The compound has been tested in various cancer cell lines, including:
- HCT116 (colon cancer)
- KMS-12 BM (multiple myeloma)
Inhibition assays revealed that the compound exhibits significant antiproliferative effects with IC values in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| HCT116 | 0.64 |
| KMS-12 BM | 1.40 |
These results suggest that the compound may serve as a lead for further development of anticancer therapies targeting specific pathways in tumor cells .
Enzyme Inhibition
The mechanism of action for many boronic acids includes enzyme inhibition. The compound has been identified as a potent inhibitor of proteasome activity, which is crucial for regulating protein degradation in cancer cells.
| Enzyme Target | IC (nM) |
|---|---|
| Proteasome | 30 |
This inhibition leads to an accumulation of pro-apoptotic factors within the cell, promoting apoptosis in cancerous tissues .
Case Studies
-
Study on Anticancer Efficacy :
A study conducted on HCT116 cells demonstrated that treatment with Boronic acid, B-[2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound. -
Antimicrobial Efficacy Assessment :
In a comparative study assessing various boronic acids' efficacy against bacterial strains, this compound exhibited superior activity compared to its non-trifluoromethyl analogs, underscoring the role of functional group variation in antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
